molecular formula C30H27N5O B612203 BMS-833923 CAS No. 1059734-66-5

BMS-833923

Cat. No.: B612203
CAS No.: 1059734-66-5
M. Wt: 473.6 g/mol
InChI Key: KLRRGBHZCJLIEL-UHFFFAOYSA-N
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Description

BMS-833923 is a synthetic organic compound that functions as a potent inhibitor of the Hedgehog signaling pathway. This pathway is crucial for embryonic development and tissue maintenance in adults. This compound specifically targets the Smoothened receptor, a key component of this pathway, and has shown promise in the treatment of various cancers, including acute myeloid leukemia and medulloblastoma .

Biochemical Analysis

Biochemical Properties

BMS-833923 interacts with the protein Smoothened (SMO), a key component of the Hedgehog signaling pathway . By blocking the binding of cyclopamine (a naturally occurring SMO inhibitor) to SMO, this compound inhibits the Hedgehog signaling pathway . This interaction with SMO is crucial for its biochemical activity .

Cellular Effects

This compound has been shown to inhibit Gli1 and PTCH1 expression in cell lines . These proteins are components of the Hedgehog signaling pathway, and their inhibition leads to reduced cell proliferation and induced apoptosis . Therefore, this compound can significantly influence cell function by altering cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Smoothened protein, thereby blocking the Hedgehog signaling pathway . This leads to the inhibition of downstream proteins such as Gli1 and PTCH1, resulting in reduced cell proliferation and induced apoptosis .

Dosage Effects in Animal Models

In a Phase I study, this compound was administered in escalating dose cohorts as monotherapy or in combination with other drugs in subjects with relapsed or refractory Multiple Myeloma . The trial aimed to identify a maximum tolerated dose and evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics

Metabolic Pathways

Given its role as a Smoothened antagonist, it is likely to be involved in the metabolism of the Hedgehog signaling pathway .

Transport and Distribution

Given its role as a Smoothened antagonist, it is likely to be distributed wherever the Hedgehog signaling pathway is active .

Subcellular Localization

Given its role as a Smoothened antagonist, it is likely to be localized wherever the Smoothened protein is present .

Preparation Methods

BMS-833923 is synthesized through a series of chemical reactions involving the coupling of specific aromatic and heterocyclic compoundsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

BMS-833923 undergoes several types of chemical reactions, including:

Scientific Research Applications

BMS-833923 has a wide range of scientific research applications:

Mechanism of Action

BMS-833923 exerts its effects by binding to the Smoothened receptor, a G-protein-coupled receptor-like protein that regulates the Hedgehog signaling pathway. By inhibiting this receptor, this compound prevents the activation of downstream effectors such as GLI1 and PTCH1, which are involved in cell proliferation, differentiation, and survival. This inhibition disrupts the signaling pathway, leading to reduced tumor growth and increased sensitivity to chemotherapy .

Comparison with Similar Compounds

BMS-833923 is unique among Hedgehog pathway inhibitors due to its high specificity and potency. Similar compounds include:

Properties

IUPAC Name

N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRGBHZCJLIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059734-66-5
Record name BMS-833923 free base anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059734665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-833923
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-833923
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41J7ZJ239R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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